
Dactyloquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactyloquinone A is a natural product found in Callyspongia siphonella and Dactylospongia elegans with data available.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that Dactyloquinone A exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms that may involve the induction of apoptosis or inhibition of cell proliferation. The compound's structural characteristics play a crucial role in its interaction with cellular targets .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. Studies involving lipopolysaccharide (LPS)-induced inflammatory responses in macrophages revealed that this compound effectively suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings indicate that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics, especially against resistant strains .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Key Synthetic Reactions
Dactyloquinone A's synthesis involves strategic rearrangements and cyclization reactions:
Carbocation-Driven Skeletal Rearrangement
The BF₃·Et₂O-mediated transformation of drimane precursors (e.g., 16 ) into aureane skeletons proceeds via:
-
Protonation : Activation of hydroxyl/exocyclic alkene groups generates tertiary carbocation I at C-8.
-
Stereospecific 1,2-Hydride Shift : Hydride migration from C-9 to C-8 on the α-face forms carbocation II .
-
1,2-Methyl Shift : Methyl group (C-10) migrates to C-9 on the β-face, yielding carbocation III .
-
Deprotonation : Loss of H⁺ at C-5 produces aureane products (e.g., 12a ) .
Side products like tetracyclic compound 30 arise via competing 1,2-hydride shifts from C-1 to C-9 in carbocation III , followed by electrophilic aromatic substitution .
FeCl₃-Catalyzed Cyclization
The conversion of quinone 43 to trans-avarane 44 involves:
-
Coordination : Fe³⁺ activates quinone oxygen, promoting electron-deficient character.
-
Electrophilic Attack : C-2 of the quinone attacks C-10 of the terpenoid moiety.
-
Ring Closure : Sequential proton transfers and bond rotations form the trans-decalin system .
Late-Stage Modifications
-
Bromination : NBS selectively brominates the avarane core at C-3 (85% yield).
-
Methylation : CH₃I installs methyl groups at oxygenated positions (90% efficiency).
-
Borylation : Miyaura reaction introduces boron handles for cross-coupling (78% yield) .
Oxidation to Quinone Core
Final oxidation steps using NaBO₃ (for benzoquinone formation) and O₂/salcomine (for Δ³⁴ unsaturation) complete the synthesis of this compound derivatives .
Stability and Reactivity Trends
-
pH Sensitivity : Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable below 150°C; degradation observed at higher temperatures.
-
Solvent Compatibility : Best results in dichloromethane or THF; polar aprotic solvents minimize side reactions .
This systematic analysis underscores the sophisticated reactivity profile of this compound, enabling its targeted synthesis and functionalization for pharmacological studies.
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for the structural elucidation of Dactyloquinone A?
this compound’s tetracyclic avarane skeleton requires rigorous characterization via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, Wu et al. (2022) optimized Lewis acid-mediated rearrangements and validated intermediates using 1H-NMR, 13C-NMR, and high-resolution MS . Researchers must ensure purity via chromatographic techniques (e.g., HPLC) and cross-validate spectral data with computational simulations to resolve ambiguities in stereochemistry.
Q. How can researchers design a reproducible synthesis route for this compound?
The bio-inspired synthesis involves multistep transformations, including benzyl alcohol oxidation and regioselective cyclization. Key steps require reaction condition optimization (e.g., temperature, catalyst loading) and strict monitoring of intermediates. Wu et al. (2022) documented yields for critical intermediates (e.g., compound 39 at 75% yield under BF3-Et2O catalysis), emphasizing reproducibility through detailed supplementary protocols .
Q. What are the primary challenges in isolating this compound from natural sources?
While the compound is often synthesized, natural extraction faces issues like low abundance, matrix interference, and structural degradation. Researchers should employ hyphenated techniques (LC-MS/MS) and bioassay-guided fractionation to enhance isolation efficiency.
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound intermediates be resolved?
Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or impurities. For instance, Wu et al. (2022) resolved structural ambiguities in compound 25 by comparing experimental 13C-NMR shifts with density functional theory (DFT) calculations . Researchers should also replicate experiments under controlled conditions and consult crystallographic data where available .
Q. What strategies optimize the regioselectivity of the Lewis acid-mediated rearrangement in this compound synthesis?
Catalyst choice (e.g., BF3 vs. AlCl3), solvent polarity, and temperature gradients significantly impact regioselectivity. Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify optimal parameters. Wu et al. (2022) achieved higher yields using BF3-Et2O in dichloromethane at −20°C, underscoring the need for iterative optimization .
Q. How does the tetracyclic scaffold of this compound influence its bioactivity, and what in silico tools validate these interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets like enzymes or receptors. Researchers should cross-validate computational results with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to establish structure-activity relationships (SAR).
Q. Methodological Frameworks
Q. What PICOT criteria apply to pharmacological studies of this compound?
- Population : Specific cell lines or animal models (e.g., cancer cell lines).
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Positive controls (e.g., standard chemotherapeutics).
- Outcome : Metrics like IC50, apoptosis rates, or gene expression profiles.
- Time : Duration of exposure and observation periods. This framework ensures hypothesis-driven experimental design and minimizes confounding variables .
Q. How should researchers address non-reproducible results in this compound synthesis?
- Document reaction conditions exhaustively (e.g., humidity, reagent batch numbers).
- Validate analytical methods using certified reference materials.
- Share raw data and spectra in supplementary materials for peer verification .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Nonlinear regression models (e.g., log-dose vs. response) and ANOVA are standard for IC50 determination. Software like GraphPad Prism or R packages (e.g., drc
) can automate curve fitting and error analysis.
Q. How should conflicting bioactivity results between synthetic and natural this compound be interpreted?
Differences may stem from enantiomeric impurities or post-isolation modifications. Researchers should compare chiral HPLC profiles and conduct isotopic labeling studies to trace metabolic pathways.
Propriétés
Formule moléculaire |
C22H28O4 |
---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |
Clé InChI |
VHEIQBFDIYFDPD-VKPKAYIDSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
SMILES canonique |
CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
Synonymes |
dactyloquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.